molecular formula C10H17N3 B1464669 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine CAS No. 1248675-29-7

6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine

Cat. No. B1464669
M. Wt: 179.26 g/mol
InChI Key: BNHRVXDBMANLMA-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

The synthesis of such compounds often involves methods like the Williamson Ether Synthesis . Carbenes, highly reactive intermediates in organic synthesis, may also play a role .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can be complex and varied. They might involve mechanisms like those seen in carbene reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2,2-Dimethylpropane has a boiling point of 9.5°C and a density of 0.613 g/mL .

Scientific Research Applications

    Thermophysical Property Data Analysis

    • Method: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results: The study provides critically evaluated recommendations for various properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .

    Carbene Synthesis and Applications

    • Application: Carbenes, which are divalent carbon species, are highly reactive intermediates in organic synthesis. They can form stable metal complexes and are used in the synthesis of complex natural products, transition metal catalysis, and organo-catalysis .
    • Method: The development of N-heterocyclic carbene (NHC) and other stable carbenes has led to their application in various synthetic methodologies .
    • Results: The chapter discusses the brief history of the development of carbenes, synthesis of stable carbenes (NHC in particular), and their applications in natural products synthesis transition metal chemistry/organometallics .

    Sustainable Elastomers

    • Application: The field of sustainable elastomers has grown in the past three decades, with a focus on replacing fossil source-based polymers with renewable counterparts .
    • Method: The manufacturing of commodity polymers has shifted from petroleum-based chemistry to renewable sources .
    • Results: The shift to renewable sources for polymer production has generated tremendous interest and has become a major focus in modern polymer science and technology .
  • Actinide/Lanthanide Separation
    • Application: The compound 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), which shares a similar structure with the requested compound, has been used as a ligand for efficient actinide (III)/lanthanide (III) separation .
    • Method: C5-BPP was used as an extracting agent selective for trivalent actinide cations over lanthanides .
    • Results: C5-BPP extracts Am (III) from up to 1 mol/L HNO3 with a separation factor over Eu (III) of approximately 100 .
  • Actinide/Lanthanide Separation
    • Application: The compound 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), which shares a similar structure with the requested compound, has been used as a ligand for efficient actinide (III)/lanthanide (III) separation .
    • Method: C5-BPP was used as an extracting agent selective for trivalent actinide cations over lanthanides .
    • Results: C5-BPP extracts Am (III) from up to 1 mol/L HNO (3) with a separation factor over Eu (III) of approximately 100 .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, 2,2-Dimethylpropane is highly flammable and may be incompatible with strong oxidizing agents like nitric acid .

Future Directions

Pyrimidine derivatives are of great interest due to their biological potential. They are being studied for the development of new therapies .

properties

IUPAC Name

6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHRVXDBMANLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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